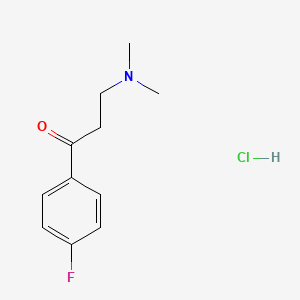

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure and properties of compounds related to 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride have been studied using quantum mechanical methods. Specifically, Density Functional Theory (DFT) with B3LYP and PBEPBE methods, alongside 6-311++G(d,2p) and LanL2DZ basis sets, were employed to optimize the structure and investigate the therapeutic properties of the drug. The study involved calculating the lowest energy conformation, bond lengths, angles, and dihedral angles. Additionally, the charge distribution, polarizability, and dipole moment were determined using Mulliken and Natural atomic charges. Vibrational analysis through FT IR spectra was conducted to identify the types of stretching and bending vibrations within the molecule. NMR spectroscopy was utilized to determine the isomer shifts between carbons and protons in different solvents. The Natural Bond Orbital (NBO) analysis provided insights into electron transfers and the molecular hardness and softness by examining the HOMO-LUMO gap in various solvents .

Synthesis Analysis

The reactivity of a similar compound, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents has been explored. The compound exhibited unusual behavior, leading to the synthesis of novel phosphorus-containing heterocycles. Treatment with diethyl phosphite in a basic medium resulted in the formation of diethyl 2-phosphonochromone. Other reactions with triethoxy phosphonoacetate yielded substituted pyrone phosphonate. Additionally, the compound reacted with O,O-diethyl dithiophosphoric acid and Lawesson’s reagent to produce novel 1,3,2-oxathiaphosphinines. The reaction with phosphorus decasulfide led to the formation of 4H-thiochromene-4-thione, while reactions with phosphorus tribromide, phosphorus oxychloride, or phenylphosphonic dichloride resulted in 4H-4-oxo-chromene. The mechanisms of these reactions were discussed, and the structures of the new products were confirmed using elemental analysis and spectral tools .

Chemical Reactions Analysis

The study of the compound's reactivity with phosphorus reagents revealed a variety of chemical transformations. The enaminone structure of the compound facilitated cyclization and substitution reactions, leading to the formation of diverse phosphorus-containing compounds. The reaction conditions, such as the presence of a basic medium or the type of phosphorus reagent, significantly influenced the outcome of the reactions. The formation of diethyl 2-phosphonochromone, substituted pyrone phosphonate, and 1,3,2-oxathiaphosphinines exemplifies the compound's versatility in undergoing chemical changes. The isolation of 4H-thiochromene-4-thione and 4H-4-oxo-chromene further demonstrates the compound's susceptibility to nucleophilic attack and the ability to form stable heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were extensively analyzed through computational and experimental methods. The optimized molecular structure provided a basis for understanding the electronic properties, such as charge distribution and dipole moment. The vibrational spectra offered insights into the functional groups present and their interactions. The NMR and UV-Vis spectroscopy analyses in different solvents highlighted the compound's solvatochromic behavior and provided information on the electronic environment of the protons and carbons. The NBO analysis shed light on the stability and reactivity of the molecule by examining the electron donation and acceptance capabilities within the molecule. The study of the HOMO-LUMO gap in various solvents revealed the influence of the solvent environment on the electronic properties of the molecule .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Libraries

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride is utilized as a starting material in chemical synthesis. Roman (2013) demonstrated its use in generating a diverse library of compounds through alkylation and ring closure reactions, producing various derivatives including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Pharmacological Research

This compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating potential for drug development. Croston et al. (2002) found that it exhibited selective activity at the human UII receptor, which could be valuable for pharmacological research and as a potential drug lead (Croston et al., 2002).

Interaction with DNA

Its interaction with DNA has been studied, providing insights into potential applications in genetic research. Istanbullu et al. (2017) explored how different Mannich base derivatives, including a variant of this compound, interacted with fish sperm double-stranded DNA. Their findings suggest possible applications in the study of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Optical and Material Science Applications

The compound has applications in material sciences, particularly in optical device technology. Rahulan et al. (2014) synthesized a derivative and investigated its nonlinear optical properties, suggesting its potential as an optical limiter in device applications (Rahulan et al., 2014).

Biological Activity and Cancer Research

Research has shown that derivatives of this compound exhibit cytotoxic properties towards cancer cells. Pati et al. (2007) reported that a series of derivatives demonstrated potent cytotoxicity towards human WiDr colon cancer cells, indicating potential for developing anticancer agents (Pati et al., 2007).

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZUEPMOWCDZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30488877 | |

| Record name | 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride | |

CAS RN |

3935-51-1 | |

| Record name | NSC74854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)

![2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032647.png)

![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)

![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)

![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)